molecular formula C11H12F2O3 B7867900 Ethyl 3-(3,4-difluoro-phenoxy)propanoate

Ethyl 3-(3,4-difluoro-phenoxy)propanoate

Cat. No.: B7867900
M. Wt: 230.21 g/mol
InChI Key: JTMZURJEFFCQPK-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H11F2O3 It is a derivative of phenoxypropanoate, characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-difluoro-phenoxy)propanoate typically involves the esterification of 3-(3,4-difluoro-phenoxy)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Starting Materials: 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

    Reduction: 3-(3,4-difluoro-phenoxy)propanol.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-difluoro-phenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluoro-phenoxy)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the formation of 3-(3,4-difluoro-phenoxy)propanoic acid. This acid can then interact with various molecular targets, potentially affecting metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenoxypropanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Ethyl 3-(4-fluoro-phenoxy)propanoate: Contains only one fluorine atom, leading to variations in its chemical behavior.

    Ethyl 3-(3,5-difluoro-phenoxy)propanoate: The position of the fluorine atoms is different, which can influence its reactivity and applications.

Uniqueness

Ethyl 3-(3,4-difluoro-phenoxy)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly affect its electronic properties, reactivity, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(3,4-difluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMZURJEFFCQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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